molecular formula C4H7BrClN3 B2887177 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride CAS No. 1822966-76-6

5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B2887177
CAS No.: 1822966-76-6
M. Wt: 212.48
InChI Key: HWNKROIFICWFSH-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is a halogenated imidazole derivative characterized by a bromine atom at the 5-position and a methyl group at the 1-position of the imidazole ring. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical and materials chemistry. The compound’s structure facilitates diverse reactivity, particularly in N-arylation and coordination chemistry, as seen in related imidazole derivatives .

Properties

IUPAC Name

5-bromo-1-methylimidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.ClH/c1-8-3(5)2-7-4(8)6;/h2H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKROIFICWFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride typically involves the following steps:

    Methylation: The methyl group is introduced at the 1st position through methylation reactions using methyl iodide or dimethyl sulfate.

    Amination: The amine group is introduced at the 2nd position through amination reactions using ammonia or primary amines.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

    Coupling Reactions: The amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, and thiols can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

    Reduction Products: Reduction can yield various reduced forms of the imidazole ring.

Scientific Research Applications

5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of biological pathways. The compound can interfere with DNA synthesis, protein function, or cellular signaling pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include brominated imidazoles and benzimidazoles with variations in substituents and ring systems. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features Reference
5-Bromo-1-methyl-1H-imidazol-2-amine HCl -Br (C5), -CH₃ (N1), -NH₂ (C2) 271.74 Imidazole core; hydrochloride salt
5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine -Br (C5), -p-tolyl (N1), -NH₂ (C2) 302.17 Benzimidazole core; aryl substituent
5-Bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine -Br (C5), -3-Cl-C₆H₄ (N1), -NH₂ (C2) 322.62 Chlorophenyl group; enhanced steric bulk
5-Phenyl-1H-imidazol-2-amine -C₆H₅ (C5), -NH₂ (C2) 159.18 No bromine; phenyl substituent
N-Methyl-1H-benzo[d]imidazol-2-amine -CH₃ (N1), -NH₂ (C2) 147.18 Benzimidazole core; no halogenation

Key Observations :

  • Substituent Effects: The methyl group at N1 provides moderate steric hindrance compared to bulkier aryl groups (e.g., p-tolyl in 1a), which may influence solubility and reactivity.
  • Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral analogues like 5-phenyl-1H-imidazol-2-amine .

Physical and Chemical Properties

Property 5-Bromo-1-methyl-1H-imidazol-2-amine HCl 5-Bromo-1-p-tolyl-1H-benzimidazol-2-amine N-Methyl-1H-benzimidazol-2-amine
Solubility (Polarity) High (due to HCl salt) Moderate (aryl groups reduce polarity) Low (neutral form)
Melting Point Not reported 210–215°C (decomposes) 185–190°C
Stability Stable under anhydrous conditions Sensitive to light/oxidation Hygroscopic

Electronic Effects: Bromine’s electron-withdrawing nature increases acidity of the NH₂ group (pKa ~8–9), facilitating deprotonation in cross-coupling reactions compared to non-halogenated analogues .

Research Findings and Challenges

  • Crystallography : Structural validation tools (e.g., Mercury, SHELXL) are critical for resolving halogen bonding patterns in bromoimidazoles .

Biological Activity

5-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an amine group, which contribute to its reactivity and biological interactions. The imidazole ring structure is pivotal for its pharmacological activities, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways. Its mechanism often involves binding to active sites or allosteric sites on target proteins.
  • Antimicrobial Activity : It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans. The minimum inhibitory concentration (MIC) for MRSA has been reported as low as 0.25 µg/mL for some derivatives .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
AntimicrobialEffective against MRSA (MIC ≤ 0.25 µg/mL) and other pathogens.
AnticancerInhibitory activity against various kinases involved in cancer cell proliferation.
Anti-inflammatoryPotential applications in reducing inflammation through modulation of immune responses.
Neurological ApplicationsAbility to cross the blood-brain barrier suggests potential for treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the antimicrobial properties of this compound, demonstrating significant inhibition against MRSA with MIC values indicating strong potency compared to traditional antibiotics .
  • Kinase Inhibition : Research has shown that this compound can inhibit key kinases involved in cancer progression, suggesting its utility as a lead compound for developing new anticancer therapies.
  • Toxicity Assessment : In cytotoxicity assays, many derivatives exhibited low toxicity towards human embryonic kidney cells (HEK293), indicating a favorable safety profile alongside their biological efficacy .

Q & A

Q. What are the standard synthetic routes for 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride?

Answer: The synthesis typically involves multi-step reactions starting with bromination and methylation of the imidazole core. Common methods include:

  • Bromination : Introducing bromine at the 5-position of the imidazole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
  • Methylation : A methyl group is introduced at the 1-position via alkylation reagents such as methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH) and polar aprotic solvents like DMF .
  • Amine Protection/Deprotection : Protecting the amine group during reactive steps (e.g., using Boc groups) and subsequent deprotection with HCl yields the hydrochloride salt .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the structure, including substituent positions and purity.
  • IR Spectroscopy : Identification of functional groups (e.g., N-H stretches for the amine).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.
  • X-ray Crystallography : For definitive structural elucidation, SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Elemental Analysis : To validate purity and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation and bromination steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) may reduce side products .
  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize over-halogenation .
  • Base Strength : Strong bases like NaH improve methylation efficiency but require careful handling to avoid decomposition .

Q. How can researchers resolve contradictions in reported reaction yields across studies?

Answer: Systematic approaches involve:

  • Reproducibility Checks : Replicating protocols with strict control of variables (e.g., solvent purity, moisture levels).
  • Design of Experiments (DoE) : Statistical methods to identify critical parameters (e.g., temperature, catalyst loading) .
  • Byproduct Analysis : LC-MS or TLC to trace impurities and adjust purification methods (e.g., column chromatography vs. recrystallization) .

Q. What experimental designs are suitable for assessing biological activity, such as enzyme inhibition?

Answer:

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes .
  • Kinetic Studies : Monitor enzyme activity via spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents) to correlate structural features with potency .

Q. What crystallographic methods are most effective for determining the compound’s solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Using SHELXL for refinement, particularly for high-resolution data or twinned crystals .
  • Powder XRD : For polymorph screening when single crystals are unavailable.
  • Hirshfeld Surface Analysis : To evaluate intermolecular interactions (e.g., hydrogen bonding with the hydrochloride counterion) .

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